molecular formula C13H16N2O3 B3081200 1-{[(3-Methylphenyl)amino]carbonyl}proline CAS No. 1097832-63-7

1-{[(3-Methylphenyl)amino]carbonyl}proline

Cat. No.: B3081200
CAS No.: 1097832-63-7
M. Wt: 248.28 g/mol
InChI Key: IYDWIEKTZDGAEQ-UHFFFAOYSA-N
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Description

1-{[(3-Methylphenyl)amino]carbonyl}proline is a specialized proline derivative designed for pharmaceutical and biochemical research. This compound is of significant interest in advanced prodrug development strategies. Its structure, incorporating a proline scaffold linked to a 3-methylphenylurea group, is engineered to leverage natural amino acid transport systems. Research suggests such compounds may exhibit improved bioavailability and targeted delivery, as amino acid-based prodrugs are often recognized by specific transporters like LAT1 at the blood-brain barrier or peptide transporters (PEPT1/PEPT2) in the intestinal tract, facilitating enhanced cellular uptake of therapeutic agents . The proline moiety itself is a unique, rigid amino acid that often facilitates the formation of polyproline type II (PPII) helices, which are critical secondary structures involved in key biological processes such as signal transduction, immune response, and molecular recognition through interactions with SH3 and WW domains . The incorporation of the (3-methylphenyl)amino]carbonyl group presents a potential site for molecular recognition or further chemical modification. This makes this compound a valuable chemical tool for researchers investigating novel drug delivery platforms, peptidomimetics, and the role of proline-rich motifs in protein-protein interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-4-2-5-10(8-9)14-13(18)15-7-3-6-11(15)12(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDWIEKTZDGAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 1 3 Methylphenyl Amino Carbonyl Proline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For proline-containing compounds, NMR is particularly valuable for analyzing the cis-trans isomerism of the amide bond and the puckering of the pyrrolidine (B122466) ring. nih.gov

The ¹H NMR spectrum of 1-{[(3-Methylphenyl)amino]carbonyl}proline is expected to show distinct signals for the protons of the proline ring and the 3-methylphenyl group. The presence of cis and trans isomers around the N-acyl bond would lead to two sets of resonances for the proline ring protons. researchgate.net The chemical shifts of the α-proton (Hα) and the β- and γ-protons of the proline ring are sensitive to the ring's conformation. copernicus.org

Similarly, the ¹³C NMR spectrum will display characteristic signals for the carbonyl carbons, the aromatic carbons of the 3-methylphenyl group, and the carbons of the proline ring. The chemical shifts of the proline Cβ and Cγ carbons are particularly indicative of the cis or trans conformation of the X-Pro amide bond. copernicus.orgmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm)
Proline Hα 4.0 - 4.5
Proline Hβ, Hγ, Hδ 1.8 - 3.8
Methyl (Aromatic) ~2.3
Aromatic CH 6.9 - 7.5
NH 8.0 - 9.0

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
Proline Cα 58 - 62
Proline Cβ, Cγ, Cδ 22 - 50
Methyl (Aromatic) ~21
Aromatic C 115 - 140
Carbonyl (Urea) 150 - 155

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify the protons within the proline ring and the methylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the urea (B33335) linkage, for example, by observing a correlation between the NH proton and the proline Cα or the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the cis/trans conformation of the ureido bond by observing cross-peaks between the aromatic protons and specific protons on the proline ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be used to study the fragmentation pathways. Proline-containing peptides often show characteristic fragmentation patterns, with a high propensity for cleavage at the N-terminal side of the proline residue. nih.gov For the target molecule, characteristic fragmentation would likely involve the loss of the carboxyl group, cleavage of the urea bond, and fragmentation of the proline ring. The fragmentation of proline-containing heptapeptides has been shown to involve head-to-tail cyclization, leading to non-direct sequence ions. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description
[M+H]⁺ Protonated molecular ion
[M-COOH]⁺ Loss of the carboxylic acid group
[C₇H₇NH]⁺ Fragment corresponding to the 3-methylaniline moiety

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise information on bond lengths, bond angles, and torsion angles. nih.govnih.gov It would also reveal the conformation of the proline ring (envelope or twist) and the geometry of the urea linkage. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure. The zwitterionic form of L-proline, for instance, exhibits a layered packing stabilized by N—H⋯O hydrogen bonds. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sid.irjapsonline.com

For this compound, the FT-IR spectrum is expected to show:

A broad O-H stretching band for the carboxylic acid group.

N-H stretching vibrations for the urea linkage.

C-H stretching bands for the aromatic and aliphatic portions.

A strong C=O stretching band for the carboxylic acid.

A C=O stretching band for the urea carbonyl group (Amide I band).

N-H bending and C-N stretching vibrations (Amide II and III bands).

Characteristic bands for the substituted benzene (B151609) ring.

Table 4: Predicted Characteristic FT-IR Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Amine N-H Stretch 3200-3400
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Carboxylic Acid C=O Stretch 1700-1725
Urea C=O Stretch (Amide I) 1640-1680
Amine N-H Bend (Amide II) 1510-1550

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be the primary method for determining the purity of the compound. Given that the starting proline is chiral, it is important to use a chiral stationary phase to separate the enantiomers if a racemic mixture of proline was used in the synthesis. impactfactor.orgnih.gov Derivatization with reagents like NBD-Cl can aid in the detection of proline isomers. researchgate.net

Gas Chromatography (GC): For GC analysis, the compound would likely need to be derivatized to increase its volatility, for example, by esterifying the carboxylic acid group. GC can be used for purity assessment and, with a chiral column, for enantiomeric separation. scilit.com

Reaction Chemistry and Mechanistic Studies of 1 3 Methylphenyl Amino Carbonyl Proline

General Reactivity Profile of the N-Carbonylproline Moiety

The N-carbonylproline moiety consists of a proline ring where the nitrogen atom is part of a urea (B33335) linkage. This structure influences the reactivity of both the proline ring and the carbonyl group. The nitrogen lone pair is delocalized into the carbonyl group, which reduces its nucleophilicity and basicity compared to a simple proline amine. This delocalization also imparts a planar character to the N-CO bond.

Nucleophilic substitution reactions targeting the carbonyl carbon of the N-carbonylproline moiety are generally challenging. The carbonyl group is part of a urea, which is a type of amide. Amides are typically the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. This low reactivity is due to the nitrogen atom being a poor leaving group.

For a nucleophilic substitution to occur at the carbonyl carbon, the C-N bond to the proline nitrogen or the C-N bond to the methylphenylamino group would need to break. Both are highly unfavorable under normal conditions. The reaction would likely require harsh conditions or activation of the carbonyl group to proceed.

Reaction TypeReactivity of N-Carbonylproline MoietyRationale
Nucleophilic Acyl SubstitutionLowThe nitrogen of the proline ring is a poor leaving group. The amide-like resonance stabilizes the carbonyl group, making it less electrophilic.
Alkylation/Acylation at Proline NUnlikelyThe nitrogen lone pair is delocalized into the carbonyl group, significantly reducing its nucleophilicity.

The N-carbonylproline moiety has several sites susceptible to oxidation and reduction.

Oxidation: The proline ring is susceptible to oxidation, particularly at the C5 position (alpha to the nitrogen). Homogeneous copper-catalyzed Shono-type oxidations can functionalize this position in proline derivatives, leading to the formation of aminal intermediates. nih.govresearchgate.net These intermediates can then react with various nucleophiles in a one-pot procedure. nih.gov Studies on the oxidation of N-acylated proline residues by nitrate (B79036) radicals (NO3•) have shown that the reaction proceeds rapidly, primarily through an oxidative electron transfer at the nitrogen atom. rsc.org The rate of this oxidation can be influenced by neighboring peptide bonds, which can reduce the electron density at the tertiary amide. rsc.org Furthermore, HO• radicals can initiate oxidation of proline, with the main reactive sites being the β- and γ-carbons of the ring. royalsocietypublishing.orgnih.gov

Reduction: The reduction of the carbonyl group within the urea linkage is possible but typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reduction would convert the carbonyl group into a methylene (B1212753) group (-CH₂-), linking the proline nitrogen directly to the methylphenylamino moiety. The carboxylic acid group on the proline ring can also be reduced to a primary alcohol using reagents like borane (B79455) (BH₃) or LiAlH₄. The choice of reducing agent would determine the selectivity of the reduction.

ProcessPotential Outcome for N-Carbonylproline MoietyRelevant Reagents/Conditions
Oxidation Functionalization at the C5 position of the proline ring.Copper-catalyzed Shono-type oxidation nih.govresearchgate.net
Oxidative electron transfer at the nitrogen.Nitrate radicals (NO3•) rsc.org
Hydrogen atom transfer from β- and γ-carbons.Hydroxyl radicals (HO•) royalsocietypublishing.orgnih.gov
Reduction Reduction of the carboxylic acid to an alcohol.Borane (BH₃), LiAlH₄
Reduction of the urea carbonyl to a methylene group.Lithium aluminum hydride (LiAlH₄)

Role of Proline-Based Catalysts in Organic Transformations

Proline and its derivatives are renowned as powerful organocatalysts in a wide array of organic transformations. wikipedia.org The catalytic activity stems from proline's unique structure, which combines a secondary amine and a carboxylic acid, allowing it to act as a bifunctional catalyst. libretexts.org Although 1-{[(3-Methylphenyl)amino]carbonyl}proline itself is not a typical catalyst due to the modified nitrogen, the principles of proline catalysis are central to understanding the potential applications of related structures.

Proline catalysis primarily operates through two main mechanistic pathways: enamine and iminium ion catalysis.

Enamine Catalysis: Proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The chirality of the proline catalyst directs this attack, leading to the formation of a chiral product. This pathway is central to reactions like aldol (B89426), Mannich, and Michael additions. libretexts.org

Iminium Ion Catalysis: Proline reacts with α,β-unsaturated carbonyl compounds to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. This mechanism is common in conjugate addition reactions.

The formation of these intermediates is a key step that allows proline to facilitate a variety of chemical transformations with high efficiency and selectivity. libretexts.org

The chirality of L-proline (or D-proline) is fundamental to its ability to induce asymmetry in reactions. During the catalytic cycle, the rigid five-membered ring of proline creates a well-defined chiral environment around the reactive intermediates (enamine or iminium ion). This steric and electronic control dictates the facial selectivity of the subsequent bond-forming step, resulting in a high degree of enantioselectivity in the final product. For instance, in proline-catalyzed aldol reactions, the transition state is often depicted as a chair-like conformation that minimizes steric interactions, thereby favoring the formation of one enantiomer over the other.

Proline-based catalysts excel in promoting stereoselective carbon-carbon bond formation, a cornerstone of modern organic synthesis.

Aldol Reaction: Proline catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantiomeric excess. libretexts.org

Mannich Reaction: The proline-catalyzed Mannich reaction allows for the asymmetric synthesis of β-amino carbonyl compounds. The reaction involves the formation of an enamine from a ketone or aldehyde, which then attacks an imine. libretexts.org

Michael Addition: Proline and its derivatives can catalyze the conjugate addition of nucleophiles (like ketones or aldehydes via an enamine intermediate) to α,β-unsaturated carbonyl compounds, creating chiral products.

The ability to control the formation of multiple stereocenters in a single step makes proline catalysis a highly valuable tool in the synthesis of complex molecules.

Catalytic ReactionKey IntermediateTypical ProductStereochemical Control
Aldol Reaction Enamineβ-Hydroxy carbonylHigh enantioselectivity
Mannich Reaction Enamineβ-Amino carbonylHigh diastereo- and enantioselectivity libretexts.org
Michael Addition Enamine1,5-Dicarbonyl compoundGood to excellent enantioselectivity

Mechanistic Elucidation via Spectroscopic and Computational Approaches

A thorough review of existing literature reveals a notable absence of specific studies dedicated to the mechanistic elucidation of reactions involving this compound through spectroscopic and computational approaches. While the fundamental principles of proline catalysis and the methodologies for its study are well-established, their direct application to this particular derivative is not documented.

In a hypothetical study, one might expect the use of the following techniques:

NMR Spectroscopy: To monitor the reaction progress in real-time, identify key intermediates by their characteristic chemical shifts and coupling constants, and to determine the stereochemistry of the products.

IR Spectroscopy: To track the transformation of functional groups, such as the disappearance of reactant carbonyl stretches and the appearance of new bands corresponding to product functionalities.

Mass Spectrometry: To detect and characterize intermediates and products, and to confirm their molecular weights.

Computational Modeling (DFT): To map the potential energy surface of a reaction, locate transition states, and calculate energy barriers, thereby providing a theoretical framework for the observed reactivity and selectivity.

Without specific research data, any detailed discussion would be speculative. The scientific community would benefit from dedicated studies in this area to expand the understanding of substituted proline derivatives.

Computational and Theoretical Investigations on 1 3 Methylphenyl Amino Carbonyl Proline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Descriptors

No specific Density Functional Theory (DFT) or other quantum chemical studies on 1-{[(3-Methylphenyl)amino]carbonyl}proline have been identified. Such studies would be necessary to determine its electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, and various reactivity descriptors.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or potential energy landscapes for this compound. This analysis would typically involve scanning key dihedral angles to identify low-energy conformers and the barriers to their interconversion.

Reaction Mechanism Prediction and Transition State Analysis

No studies predicting reaction mechanisms or analyzing transition states involving this compound were found. This type of investigation is crucial for understanding its chemical reactivity and potential metabolic pathways.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling or molecular dynamics (MD) simulation studies for this compound are not present in the current body of scientific literature.

Ligand-Target Interaction Prediction

Without dedicated molecular docking or simulation studies, it is not possible to report on the predicted interactions of this compound with any specific biological targets.

Conformational Behavior in Different Environments

Information regarding the conformational behavior of this compound in various environments, such as in different solvents or within a biological membrane, is unavailable as no specific MD simulations have been published.

Structure-Activity Relationship (SAR) Studies through In Silico Methods

No in silico Structure-Activity Relationship (SAR) studies that specifically include this compound were found. Such studies are essential for rational drug design and would involve comparing the computed properties and predicted activities of a series of related analogs.

Applications of 1 3 Methylphenyl Amino Carbonyl Proline and Analogues in Chemical Science and Preclinical Research

Role as Synthetic Building Blocks and Scaffolds

Proline and its analogues are widely recognized for their utility as fundamental building blocks in organic synthesis. Their rigid pyrrolidine (B122466) ring and chiral nature make them valuable starting materials for the construction of complex molecular architectures.

Construction of Complex Organic Molecules

While proline itself is a cornerstone in the synthesis of natural products and pharmaceuticals, no specific examples detailing the use of 1-{[(3-Methylphenyl)amino]carbonyl}proline as a key intermediate or scaffold in the construction of complex organic molecules have been identified in the current body of scientific literature.

Design of Peptidomimetics and Constrained Peptide Analogues

The unique conformational constraints imposed by the proline ring are often exploited in the design of peptidomimetics to mimic or block biological interactions. The N-acylation of proline is a common strategy to create diverse analogues. However, specific studies focusing on the incorporation of the 1-{[(3-Methylphenyl)amino]carbonyl} moiety into proline for the purpose of designing peptidomimetics or constrained peptide analogues are not presently available.

Advanced Organocatalysis and Chiral Auxiliary Applications

Proline and its derivatives are celebrated for their role in organocatalysis, where they can act as efficient and stereoselective catalysts for a variety of chemical reactions. They are also employed as chiral auxiliaries to control the stereochemical outcome of synthetic transformations.

Enantioselective Transformations

L-proline is a well-established catalyst for numerous enantioselective reactions, including aldol (B89426) and Mannich reactions. The modification of the proline core can significantly influence the catalyst's activity and selectivity. At present, there is no published research that specifically investigates or reports the use of this compound as a catalyst or precatalyst in enantioselective transformations.

Catalyst Design and Optimization

The design of novel organocatalysts often involves the strategic modification of known catalytic scaffolds like proline to enhance their performance. This can include altering steric and electronic properties. Research detailing the design, synthesis, and optimization of catalysts based on the this compound framework for specific asymmetric reactions has not been found.

Biochemical Tool and Probe Development

Proline analogues are sometimes functionalized to create biochemical tools and probes for studying biological systems. These tools can be used to investigate enzyme mechanisms, protein-protein interactions, and other cellular processes. A review of the available literature did not yield any instances of this compound being developed or utilized as a biochemical tool or probe.

Investigation of Interactions with Molecular Targets and Pathways

While direct studies on the molecular targets of this compound are not extensively documented, the broader class of N-acylproline derivatives and proline analogues has been instrumental in probing interactions with a variety of biological macromolecules. The proline scaffold serves as a versatile platform for designing molecules that can selectively interact with enzymes and receptors.

Proline-based compounds have been crucial in understanding the binding requirements of enzymes such as angiotensin-converting enzyme (ACE). The pyrrolidine ring of proline is a key component of many ACE inhibitors, where it interacts with the enzyme's active site. nih.gov Similarly, proline analogues are synthesized to investigate their interactions with receptors like nicotinic acetylcholine (B1216132) and γ-aminobutyric acid (GABA) G protein-coupled receptors, both of which are implicated in pain pathways. researchgate.net

Furthermore, N-acyl amino acids, a class to which this compound belongs, have been identified as endogenous signaling molecules that can interact with cannabinoid receptors (CB1 and CB2). mdpi.com The nature of the acyl chain and the amino acid residue influences the affinity and efficacy of these interactions. This suggests that this compound could potentially interact with cannabinoid receptors or other related pathways, a hypothesis that warrants further investigation.

Table 1: Potential Molecular Targets for Proline Analogues

Target ClassSpecific ExamplesPotential Interaction
EnzymesAngiotensin-Converting Enzyme (ACE)Inhibition of catalytic activity
ReceptorsNicotinic Acetylcholine Receptors, GABA Receptors, Cannabinoid ReceptorsAgonism or antagonism
Ion Channels-Modulation of ion flow

Modulation of Protein Folding and Stability

The incorporation of proline and its analogues into peptide chains has a profound impact on protein folding and stability. The unique cyclic structure of proline restricts the conformational freedom of the polypeptide backbone, specifically the phi (φ) dihedral angle. nih.gov This rigidity can induce turns and kinks in the protein structure, acting as a "helix breaker" in alpha-helices and beta-sheets. sigmaaldrich.com

A critical aspect of proline's influence on protein folding is the cis-trans isomerization of the peptide bond preceding the proline residue (the Xaa-Pro bond). Unlike most other peptide bonds, which strongly favor the trans conformation, the Xaa-Pro bond has a relatively low energy barrier to isomerization, allowing for a significant population of the cis isomer. sigmaaldrich.com This isomerization can be a rate-limiting step in the protein folding process. researchgate.net N-acylproline derivatives, including this compound, can be used as model systems to study the kinetics and thermodynamics of this isomerization and its effect on the folding of larger peptides and proteins.

By modifying the substituents on the proline ring or the N-acyl group, researchers can tune the cis-trans equilibrium and the rate of isomerization, thereby modulating the folding pathway and the stability of the final protein structure. sigmaaldrich.com This makes these compounds valuable tools in protein engineering and for understanding the principles of protein structure and function.

Exploration of Biological Activities in In Vitro or Non-Human Model Systems

A wide range of biological activities has been reported for proline analogues and N-acyl amino acids in various preclinical models. These activities are diverse and depend heavily on the specific chemical structure of the compound.

For instance, N-acyl derivatives of anabasine (B190304) and cytisine (B100878) containing an adamantane (B196018) fragment have demonstrated antiviral activity against influenza viruses. mdpi.com The adamantane group, a bulky and lipophilic moiety, shares some structural similarities with the methylphenyl group of this compound, suggesting that the latter might also possess antiviral properties. Additionally, certain adamantane derivatives have shown antimicrobial activity against various bacterial strains. researchgate.net

N-acyl amino acids have also been investigated for other biological effects. For example, N-acyl O-indolylalkyl ethanolamines have been shown to act as plant-growth regulators. nih.gov The analgesic activity has also been observed for some anabasine derivatives, indicating potential applications in pain management. mdpi.com These findings highlight the broad therapeutic potential of this class of compounds and suggest that this compound could be a candidate for screening in various biological assays.

Table 2: Reported Biological Activities of Proline Analogues and N-Acyl Amino Acids

Compound ClassBiological ActivityModel System
Adamantane-containing N-acyl derivativesAntiviral (Influenza)In vitro
Adamantane derivativesAntimicrobialIn vitro (bacterial cultures)
N-acyl anabasine derivativesAnalgesicIn vivo (animal models)
N-acyl O-indolylalkyl ethanolaminesPlant-growth regulationPlant assays

Concept of Prodrug Design Utilizing Amino Acid Moieties

The use of amino acids as promoieties in prodrug design is a well-established strategy to improve the pharmaceutical properties of parent drug molecules. Amino acids are generally biocompatible and can be targeted by specific transporters in the body, which can enhance drug absorption and distribution.

Proline and its derivatives are attractive candidates for prodrug design. The pyrrolidine ring can be modified to attach a drug molecule, and the resulting prodrug may exhibit improved solubility, stability, and permeability. nih.gov For example, pyrrolines have been investigated as prodrugs of gamma-aminobutyric acid (GABA) analogues, designed to penetrate the blood-brain barrier and then release the active GABA analogue in the central nervous system. nih.gov

In the context of this compound, the proline moiety could serve as a carrier for a pharmacologically active substance. The linkage between the proline and the active drug would be designed to be cleaved by specific enzymes in the target tissue, leading to the localized release of the therapeutic agent. This approach can reduce systemic toxicity and improve the therapeutic index of the parent drug.

Applications in Materials Science

The unique structural and chemical properties of proline and its derivatives also lend themselves to applications in materials science. Proline's rigid structure can be exploited to create well-defined polymer architectures. Proline-based compounds are utilized in the development of biodegradable polymers and other synthetic materials where specific mechanical and chemical properties are desired.

Furthermore, proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. longdom.org They can catalyze a variety of chemical reactions with high enantioselectivity, which is crucial for the production of chiral molecules, including many pharmaceuticals. The catalytic activity of proline stems from its ability to form key intermediates, such as enamines and iminium ions. longdom.org The N-acyl group in this compound could influence its catalytic activity and selectivity, potentially leading to new applications in green chemistry and sustainable synthesis. Proline-catalyzed reactions are also employed in the design and synthesis of novel materials with specific optical and electronic properties. longdom.org

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

Research into proline derivatives has spanned various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, proline derivatives have been explored for their potential as antimicrobial agents, nootropic drugs, and modulators of protein-protein interactions. google.comnih.gov The synthesis of functionally and structurally diverse peptides is often achieved through the modification of proline residues. nih.gov Furthermore, proline and its derivatives play multifaceted roles in cell biology, influencing processes such as collagen synthesis, cellular stress response, and cell proliferation. frontiersin.org

Identification of Knowledge Gaps and Future Research Avenues

The most significant knowledge gap is the absence of direct experimental data on the synthesis, chemical properties, and biological activity of 1-{[(3-Methylphenyl)amino]carbonyl}proline. While general synthetic routes for N-acylproline derivatives can be postulated, the specific reaction conditions, yield, and purification methods for this particular compound have not been documented.

Future research should initially focus on the following avenues:

Chemical Synthesis and Characterization: The development of a robust and efficient synthetic protocol for this compound is the primary step. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Physicochemical Properties: A detailed investigation of its physicochemical properties, including solubility, lipophilicity (logP), and pKa, is essential for predicting its behavior in biological systems.

Biological Screening: A broad-based biological screening of the compound against various targets would be crucial to identify any potential therapeutic activities. This could include assays for antimicrobial, anticancer, and enzyme inhibitory activities.

Structural Biology: Should the compound exhibit significant biological activity, co-crystallization studies with its biological target would provide valuable insights into its mechanism of action at the molecular level.

Potential for Development of Novel Chemical Entities Based on the this compound Scaffold

The this compound scaffold holds considerable promise for the development of novel chemical entities with diverse therapeutic applications. The proline ring provides a conformationally constrained backbone, which can be advantageous for designing molecules with high affinity and selectivity for their biological targets.

The 3-methylphenylamino group offers several opportunities for structural modification to explore structure-activity relationships (SAR). For instance, the methyl group's position and nature on the phenyl ring can be altered, or the phenyl ring itself can be substituted with other functional groups to modulate the compound's electronic and steric properties. These modifications could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

Furthermore, the carboxylic acid group of the proline moiety can be derivatized to produce esters, amides, or other functional groups, potentially leading to the development of prodrugs or compounds with altered biological activities. The inherent chirality of the proline scaffold also allows for the synthesis of stereoisomers, which may exhibit different biological activities and provide a deeper understanding of the target's stereochemical requirements for binding. The development of derivatives based on this scaffold could lead to new therapeutic agents for a range of diseases.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(3-Methylphenyl)amino]carbonyl}proline
Reactant of Route 2
Reactant of Route 2
1-{[(3-Methylphenyl)amino]carbonyl}proline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.